Vactosertib vs. Galunisertib: Superior ALK5 Potency in a Direct Kinase Assay
Vactosertib exhibits superior potency against ALK5 compared to the clinically advanced comparator Galunisertib (LY2157299) in a head-to-head radiometric kinase assay [1].
| Evidence Dimension | ALK5 Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Galunisertib (LY2157299): 86 nM |
| Quantified Difference | 6.6-fold greater potency |
| Conditions | 33PanQinase® Activity Assay (proprietary radioisotopic protein kinase assay at ProQinase GmbH) with 5 ng/50 μL ALK5 and 1 μM [γ-33P]-ATP |
Why This Matters
For procurement, higher potency at the target can translate to a lower required therapeutic dose, potentially improving the safety margin and reducing the cost of goods for clinical and commercial supply.
- [1] ProQinase GmbH. Proprietary radioisotopic protein kinase assay (33PanQinase® Activity Assay) for ALK5. Data presented in PMC7144182, Table 2. View Source
